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Compound of Interest

2',3,3,4"-
Compound Name:
Tetramethylbutyrophenone

Cat. No.: B1325444

IUPAC Name: 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone
Synonyms: 2',3,3,4'-Tetramethylbutyrophenone, UKRORGSYN-BB BBV-5117719

This technical guide provides a comprehensive overview of 2',3,3,4'-
Tetramethylbutyrophenone, focusing on its chemical identity, synthesis, and analytical
characterization. Due to the limited availability of specific experimental data for this compound
in publicly accessible literature, this guide also incorporates general principles and protocols
applicable to the broader class of butyrophenones. This information is intended for researchers,
scientists, and professionals in drug development.

Chemical and Physical Properties

While specific experimentally determined data for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-
butanone is scarce, predicted properties and data for structurally similar compounds provide
valuable insights.
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Property Value Source

Molecular Formula C14H200

Molecular Weight 204.31 g/mol

Predicted Boiling Point 291.1+9.0°C [1]

Predicted Density 0.930 £ 0.06 g/cm3 [1]

CAS Number 898764-47-1 [1]
Synthesis

The synthesis of 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone can be achieved via a
Friedel-Crafts acylation reaction. This well-established method is a cornerstone of aromatic
ketone synthesis.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone from m-xylene and
3,3-dimethylbutanoyl chloride.

Materials:

o m-Xylene (1,3-dimethylbenzene)

o 3,3-Dimethylbutanoyl chloride

e Anhydrous aluminum chloride (AICI3)

» Dichloromethane (CH2Cl2)

e Hydrochloric acid (HCI), 1M aqueous solution

o Saturated sodium bicarbonate (NaHCOs3) solution
e Anhydrous magnesium sulfate (MgSQOa)

o Standard laboratory glassware and equipment for reflux and extraction

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.masterorganicchemistry.com/reaction-guide/friedel-crafts-acylation-of-aromatic-groups-to-give-ketones/
https://www.masterorganicchemistry.com/reaction-guide/friedel-crafts-acylation-of-aromatic-groups-to-give-ketones/
https://www.masterorganicchemistry.com/reaction-guide/friedel-crafts-acylation-of-aromatic-groups-to-give-ketones/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1325444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to
anhydrous dichloromethane.

Cool the suspension to 0°C in an ice bath.
Slowly add 3,3-dimethylbutanoyl chloride (1.0 equivalent) to the stirred suspension.

After the addition is complete, add m-xylene (1.2 equivalents) dropwise via the dropping
funnel.

Once the addition of m-xylene is complete, remove the ice bath and allow the reaction
mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as
monitored by Thin Layer Chromatography (TLC).

Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCI.

Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane.

Combine the organic layers and wash sequentially with 1M HCI, saturated NaHCOs solution,
and brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate the solvent in vacuo to
yield the crude product.

The crude 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone can be purified by column
chromatography on silica gel or by vacuum distillation.

Logical Workflow for Synthesis
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Synthesis Workflow for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone

m-Xylene & Anhydrous AICls
3,3-Dimethylbutanoyl Chloride in Dichloromethane

Friedel-Crafts Acylation
(0°C to RT)

Quench with
Ice/HCI

Workup:
Extraction with DCM,
Washes (HCI, NaHCOs3, Brine)

Purification:

Column Chromatography or
Vacuum Distillation

‘ 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone \
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Caption: General workflow for the synthesis via Friedel-Crafts acylation.

Analytical Characterization

Comprehensive characterization of the synthesized compound is crucial. Standard
spectroscopic and chromatographic techniques are employed for this purpose.

Experimental Protocols for Analysis
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: Dissolve a sample (5-10 mg) in deuterated chloroform (CDCIs). Record the
spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic
protons, and aliphatic protons corresponding to the methyl groups.

e 13C NMR: Use a more concentrated sample (20-50 mg) in CDCls. Record the spectrum on
the same instrument. Expected signals would include carbons of the aromatic ring, the
carbonyl group, and the aliphatic carbons.

2. Mass Spectrometry (MS):

e Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or by direct
infusion Electrospray lonization (ESI-MS). The molecular ion peak [M]+ or protonated
molecule [M+H]+ should be observed at m/z corresponding to the molecular weight of
204.31.

3. Infrared (IR) Spectroscopy:

e Acquire the spectrum using an ATR-FTIR spectrometer. A strong absorption band
characteristic of the carbonyl (C=0) stretch is expected around 1680-1700 cm~1.

4. High-Performance Liquid Chromatography (HPLC):
e Method: Reversed-phase HPLC with a C18 column.
* Mobile Phase: A gradient of acetonitrile and water.

o Detection: UV detection at a wavelength corresponding to the absorbance maximum of the
aromatic ketone (e.g., 254 nm).

Logical Workflow for Analysis
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Analytical Workflow for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone

‘ Synthesized Compound \

NMR Spectroscopy Mass Spectrometry IR Spectroscopy HPLC
(*H, 3C) (GC-MS or ESI-MS) (FTIR-ATR) (Purity Assessment)
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Caption: Standard analytical workflow for structural confirmation and purity assessment.

Potential Biological Activity and Signaling Pathways
(Hypothetical)

While no specific biological data for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone has been
found, butyrophenones as a class are known to interact with dopamine and serotonin
receptors, often acting as antagonists. This activity is the basis for their use as antipsychotic
medications.

Based on the general structure-activity relationships (SAR) of butyrophenones, it can be
hypothesized that 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone may exhibit some affinity for
dopamine D2 and/or serotonin 5-HT2A receptors. The interaction with these G protein-coupled
receptors (GPCRs) would likely modulate downstream signaling cascades involving adenylyl
cyclase and phospholipase C.

Hypothetical Sighaling Pathway
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Hypothetical Signaling Pathway of a Butyrophenone
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Caption: A hypothetical antagonistic effect on the Dopamine D2 receptor signaling pathway.
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Disclaimer: This guide has been compiled based on available chemical information and general
principles of organic chemistry and pharmacology. The lack of specific published research on
2',3,3,4'-Tetramethylbutyrophenone necessitates that the experimental protocols and
biological activity discussions be considered as general frameworks rather than definitive,
validated procedures for this specific molecule. Researchers should conduct their own
validation and optimization of any methods described herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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